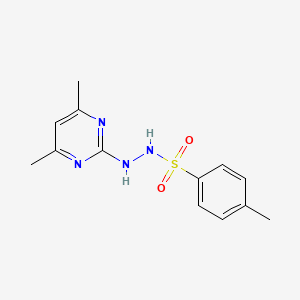![molecular formula C18H20FNO2 B7682013 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire, which causes significant distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Wirkmechanismus
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol reduces the activity of the 5-HT2A receptors, which are known to inhibit sexual desire, and increases the activity of the 5-HT1A receptors, which are known to enhance sexual desire.
Biochemical and Physiological Effects
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to increase sexual desire and decrease distress related to low sexual desire in women. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with sexual arousal and desire. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, its use is limited to women with HSDD, and it is not recommended for use in men. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may interact with other drugs that affect serotonin levels, and caution should be exercised when prescribing it to patients taking such drugs.
Zukünftige Richtungen
Future research on 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may focus on its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder. Studies may also investigate the optimal dosing and duration of treatment with 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol. Further research may also explore the potential use of 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol in men with low sexual desire.
Synthesemethoden
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol is synthesized by a multi-step process starting from 2,3-dihydro-1H-inden-2-amine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-methoxybenzaldehyde to give the corresponding imine. The imine is reduced with sodium borohydride to yield the amine, which is then reacted with 6-fluoroindanone to give 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD in women. It has been shown to increase sexual desire and decrease distress related to low sexual desire in women. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has also been studied for its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-22-15-7-3-13(4-8-15)18(21)11-20-17-9-5-12-2-6-14(19)10-16(12)17/h2-4,6-8,10,17-18,20-21H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGJBMPCOUXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC2CCC3=C2C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)